Brompheniramine

Allergic Rhinitis Clinical Efficacy Head-to-Head Comparison

Brompheniramine (CAS 86-22-6) is a first-generation alkylamine H1 antagonist with critical differentiation from chlorpheniramine: superior H1 binding affinity (Ki=9.9 nM), prolonged 24.9-hour elimination half-life enabling extended-release formulation, and clinically proven superiority over loratadine and terfenadine. Commercial products contain racemic brompheniramine maleate; validated RP-HPLC-PDA methods ensure ≥98% purity with resolution from chlorpheniramine-related impurities. Suitable for ANDA development, stability studies, and commercial batch release. Ideal for extended-release oral solid/liquid dosage forms and pediatric age-stratified formulations.

Molecular Formula C16H19BrN2
Molecular Weight 319.24 g/mol
CAS No. 86-22-6
Cat. No. B1210426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine
CAS86-22-6
SynonymsBrompheniramine
Brompheniramine Maleate
Brompheniramine Maleate (1:1)
Chlorphed
Dimetane
Dimetane Ten
Dimetane-Ten
Dimetapp Allergy
Maleate, Brompheniramine
Oraminic 2
Oraminic-2
p Bromdylamine
p-Bromdylamine
para Bromdylamine
para-Bromdylamine
Molecular FormulaC16H19BrN2
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
InChIInChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
InChIKeyZDIGNSYAACHWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble (maleate salt)
ODORLESS;  WHITE, CRYSTALLINE POWDER;  1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/
SOL IN BENZENE /MALEATE/
Soluble in dilute acids

Structure & Identifiers


Interactive Chemical Structure Model





Brompheniramine CAS 86-22-6: Alkylamine H1 Antihistamine Baseline for Procurement Selection


Brompheniramine (CAS 86-22-6) is a first-generation H1 histamine receptor antagonist of the alkylamine class, structurally characterized by a 4-bromophenyl substitution on the pheniramine backbone [1]. The compound functions as a competitive inverse agonist at H1 receptors and exhibits moderate anticholinergic activity [2]. Brompheniramine products contain racemic brompheniramine maleate, with pharmacologic activity predominantly attributable to the d-isomer [3]. Its physicochemical properties—including a logP of 3.4 and molecular weight of 319.24 g/mol—govern its pharmacokinetic behavior as a lipophilic base with a large volume of distribution exceeding 11 L/kg in adults [4].

Brompheniramine Procurement Risk: Why Chlorpheniramine and Second-Generation Alternatives Cannot Be Freely Substituted


Although brompheniramine and chlorpheniramine share the same alkylamine chemical class and are often considered interchangeable in clinical formularies, quantitative evidence demonstrates critical divergence in H1 receptor binding affinity (Ki = 9.9 nM vs. 1.4 nM for chlorpheniramine) [1], differential clinical efficacy outcomes against second-generation comparators (superior to loratadine 10 mg and terfenadine 60 mg at equivalent therapeutic doses) [2], and a substantially longer serum elimination half-life in adults (24.9 hours vs. 6-8 hours for chlorpheniramine) [3]. Furthermore, while both compounds exhibit equipotent anticholinergic activity at human nasal muscarinic receptors (ED50: 4.10 μM vs. 4.63 μM) [4], their distinct impurity profiles—including chlorpheniramine-related impurities as degradation markers—require compound-specific analytical methods validated under ICH guidelines for pharmaceutical quality control [5].

Brompheniramine CAS 86-22-6: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Clinical Superiority of Brompheniramine 12 mg BID vs. Loratadine 10 mg QD in Allergic Rhinitis

In a double-blind, randomized, placebo-controlled, parallel-group, multicenter study (n=338), an extended-release formulation of brompheniramine 12 mg twice daily provided significantly better relief of symptomatic allergic rhinitis than loratadine 10 mg once daily [1]. At all post-baseline evaluations (days 3, 7, and averaged over the two days), brompheniramine was significantly better than loratadine and placebo for both summed symptom scores and all three global assessments (p ≤ 0.05) [1].

Allergic Rhinitis Clinical Efficacy Head-to-Head Comparison

Brompheniramine 12 mg BID Superior to Terfenadine 60 mg BID in 14-Day Allergic Rhinitis Trial

A 14-day double-blind, randomized, placebo-controlled, multicenter study (n=370) comparing extended-release brompheniramine with terfenadine demonstrated that brompheniramine 12 mg twice daily was more effective than terfenadine 60 mg twice daily [1]. On days 7 and 14, brompheniramine 12 mg was significantly more effective than terfenadine on physicians' global evaluation (p ≤ 0.05) [1]. On day 7, brompheniramine 12 mg was significantly better than terfenadine for reducing total symptom severity (p < 0.05), and on days 3, 7, and 14 for reducing total nasal symptom severity [1].

Allergic Rhinitis Comparative Efficacy Symptom Relief

Pediatric Pharmacokinetics: Brompheniramine vs. Chlorpheniramine Terminal Half-Life Comparison

Two pediatric studies characterizing brompheniramine and chlorpheniramine pharmacokinetics in 72 subjects aged 2-17 years demonstrated that following allometric scaling, no age-related differences in terminal half-life existed for brompheniramine, with t1/2,z of approximately 15 hours across all pediatric age groups [1]. In adults, brompheniramine exhibits a mean serum half-life of 24.9 ± 9.3 hours [2], which is substantially longer than the reported chlorpheniramine half-life of 6-8 hours in adults [3].

Pediatric Pharmacokinetics Half-Life Age-Dependent Dosing

H1 Receptor Binding Affinity: Brompheniramine Ki = 9.9 nM vs. Chlorpheniramine Ki = 1.4 nM

Competition radioligand binding assays using guinea pig brain homogenates demonstrate that brompheniramine exhibits a Ki value of 9.9 ± 0.9 nM at H1 receptors, whereas chlorpheniramine displays a Ki of 1.4 ± 0.3 nM, indicating approximately 7-fold higher H1 receptor affinity for chlorpheniramine [1]. The same dataset shows brompheniramine Ki values of 5,350 ± 247 nM at H2 receptors and 5,750 ± 1,994 nM at H3 receptors, demonstrating approximately 540- to 580-fold selectivity for H1 over H2 and H3 [1].

Receptor Binding H1 Antagonist Affinity Comparison

Muscarinic Receptor Binding: Brompheniramine and Chlorpheniramine Show No Significant Difference Across Human m1-m5 Subtypes

In a comparative study using CHO cells stably transfected with individual human muscarinic receptor subtypes (m1-m5), brompheniramine and chlorpheniramine demonstrated no significant difference in binding affinity across all five receptor subtypes [1]. Both compounds could not discriminate between m1-m5, whereas terfenadine demonstrated subtype selectivity at m3 [1]. A separate functional study in human nasal mucosal explants confirmed equipotency: ED50 values for inhibiting methacholine-induced glandular secretion were 4.10 μM for brompheniramine and 4.63 μM for chlorpheniramine [2].

Anticholinergic Muscarinic Receptor Selectivity

Validated RP-HPLC-PDA Method for Brompheniramine Impurity Profiling with Chlorpheniramine-Related Impurity Resolution

A validated RP-HPLC-PDA method was developed for brompheniramine impurity profiling in multi-ingredient cough syrup formulations [1]. The method achieves separation of brompheniramine maleate (RT = 23.64 min) from key impurities including chlorpheniramine-related compound B (Impurity A, RT = 22.81 min), chlorpheniramine (Impurity B, RT = 11.06 min), and pheniramine (Impurity C, RT = 14.96 min) with resolution ≥ 2.0 [1]. The method demonstrated linearity (r = 0.99) from LOQ to 150% concentration, recovery of 95%-105%, and repeatability precision within 80%-120% acceptance limits [1].

Analytical Method Impurity Profiling Quality Control

Brompheniramine CAS 86-22-6: Evidence-Based Application Scenarios for Research and Industrial Use


Formulation Development of Extended-Release Oral Dosage Forms for Allergic Rhinitis

Based on clinical evidence demonstrating that an extended-release formulation of brompheniramine 12 mg twice daily provides significantly better relief of allergic rhinitis symptoms than loratadine 10 mg once daily [1] and terfenadine 60 mg twice daily [2], brompheniramine is appropriate for development of extended-release oral solid or liquid dosage forms. The compound's long serum half-life of 24.9 hours in adults [3] supports twice-daily or once-daily extended-release formulation strategies. Patent literature documents modified-release liquid pharmaceutical compositions comprising brompheniramine with pseudoephedrine and dextromethorphan, indicating established formulation precedent [4].

Quality Control and Impurity Profiling in Multi-Component Cough-Cold Formulations

Brompheniramine is frequently formulated in fixed-dose combinations with decongestants (pseudoephedrine, phenylephrine) and antitussives (dextromethorphan) for upper respiratory symptom relief. Validated RP-HPLC-PDA methods are available for simultaneous quantification of brompheniramine maleate and its process-related impurities including chlorpheniramine-related compound B, chlorpheniramine, and pheniramine, with resolution ≥ 2.0 and recovery of 95%-105% [5]. These methods are suitable for quality control laboratories supporting ANDA submissions, stability studies, and commercial batch release testing.

Pediatric Pharmacokinetic Studies and Age-Appropriate Dosing Determination

Pharmacokinetic data from 72 pediatric subjects aged 2-17 years establish that brompheniramine terminal half-life is approximately 15 hours across pediatric age groups, with Cmax similar across ages and AUC approximately 15%-30% higher in older children [6]. This evidence supports the use of an age/weight-based dosing nomogram spanning a 4-fold dose range (1-4 mg) to achieve consistent systemic exposure. Brompheniramine serves as a reference alkylamine antihistamine for pediatric pharmacokinetic modeling and age-stratified formulation development.

Enantiomeric Purity Testing and Chiral Separation Method Development

Brompheniramine is a chiral alkylamine derivative containing one stereogenic center, with commercial products containing racemic brompheniramine maleate, whereas the isolated dextrorotary enantiomer is marketed as dexbrompheniramine [7]. Validated ITP-CZE-DAD methods are available for enantiomeric purity testing, achieving concentration LOD of 2.5 ng/mL for levobrompheniramine impurity and enabling detection of the minor enantiomer in samples containing a 10³ excess of dexbrompheniramine [8]. This supports analytical method development for chiral purity assessment in pharmaceutical quality control and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brompheniramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.